An In-depth Technical Guide to N-(4-Methoxybenzyl)butan-2-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(4-Methoxybenzyl)butan-2-amine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-(4-Methoxybenzyl)butan-2-amine, a secondary amine of interest in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not prominently documented in public databases, this guide establishes its chemical identity and outlines a robust methodology for its synthesis and characterization based on well-established chemical principles. We delve into the strategic considerations for its synthesis via reductive amination, provide a detailed protocol, and describe a comprehensive analytical workflow for structural elucidation and purity assessment. Furthermore, we explore the potential applications of this molecule, drawing insights from the known biological activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and evaluate N-(4-Methoxybenzyl)butan-2-amine and its analogues.
Introduction and Physicochemical Properties
N-(4-Methoxybenzyl)butan-2-amine is a secondary amine characterized by a nitrogen atom bonded to a 4-methoxybenzyl group and a butan-2-yl group. The 4-methoxybenzyl moiety is a common structural motif in medicinal chemistry, often utilized as a protecting group for amines or as a key component in biologically active molecules. The butan-2-yl group introduces chirality to the molecule, making it a valuable building block for stereospecific synthesis.
While a dedicated CAS number for N-(4-Methoxybenzyl)butan-2-amine is not readily found, its constituent parts and closely related analogues are well-documented. For context, the CAS number for the isomeric N-(4-Methoxybenzyl)butan-1-amine is 3910-58-5.[1] The primary amine precursor, 4-methoxybenzylamine, is assigned CAS number 2393-23-9.[2][3] A structurally similar compound, N-(4-Chlorobenzyl)butan-2-amine, has the CAS number 46234-40-6.[4][5][6]
A summary of the predicted physicochemical properties for N-(4-Methoxybenzyl)butan-2-amine is presented in Table 1.
Table 1: Predicted Physicochemical Properties of N-(4-Methoxybenzyl)butan-2-amine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO | Calculated |
| Molecular Weight | 193.29 g/mol | Calculated |
| IUPAC Name | N-(4-methoxybenzyl)butan-2-amine | |
| Appearance | Likely a colorless to pale yellow liquid | Inferred |
Synthesis via Reductive Amination
The most efficient and widely employed method for the synthesis of secondary amines like N-(4-Methoxybenzyl)butan-2-amine is reductive amination.[7][8] This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and a primary amine, followed by in-situ reduction to the corresponding amine.
Rationale for Synthetic Route
Two primary reductive amination pathways can be envisioned for the synthesis of N-(4-Methoxybenzyl)butan-2-amine:
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Route A: Reaction of 4-methoxybenzaldehyde with butan-2-amine.
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Route B: Reaction of butan-2-one with 4-methoxybenzylamine.
Both routes are viable; however, Route B is often preferred due to the generally higher stability and lower volatility of the primary amine (4-methoxybenzylamine) compared to butan-2-amine. The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it tolerates a wide range of functional groups and can be used in common organic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-(4-Methoxybenzyl)butan-2-amine.
Detailed Experimental Protocol
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To a solution of 4-methoxybenzylamine (1.0 eq.) in dichloromethane (DCM, 0.2 M) is added butan-2-one (1.1 eq.) and glacial acetic acid (0.1 eq.).
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The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
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Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.
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The reaction is stirred at room temperature for 12-24 hours, monitoring for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
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The layers are separated, and the aqueous layer is extracted with DCM (3x).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-Methoxybenzyl)butan-2-amine.
Analytical Characterization
A thorough analytical workflow is essential to confirm the identity and purity of the synthesized N-(4-Methoxybenzyl)butan-2-amine.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of N-(4-Methoxybenzyl)butan-2-amine.
Expected Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the 4-methoxybenzyl and butan-2-yl moieties.
Table 2: Expected ¹H NMR Data for N-(4-Methoxybenzyl)butan-2-amine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Aromatic (ortho to CH₂) |
| ~6.87 | d | 2H | Aromatic (meta to CH₂) |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.70 | m | 2H | -CH₂-Ar |
| ~2.70 | m | 1H | -CH(CH₃)CH₂CH₃ |
| ~1.50 | m | 2H | -CH₂CH₃ |
| ~1.10 | d | 3H | -CH(CH₃) |
| ~0.90 | t | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Carbons adjacent to the nitrogen atom are typically deshielded and appear further downfield.[9]
Table 3: Expected ¹³C NMR Data for N-(4-Methoxybenzyl)butan-2-amine (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 | Aromatic C-OCH₃ |
| ~132.0 | Aromatic Quaternary C |
| ~129.5 | Aromatic CH (ortho to CH₂) |
| ~113.8 | Aromatic CH (meta to CH₂) |
| ~55.2 | -OCH₃ |
| ~53.0 | -N-CH- |
| ~51.0 | -CH₂-Ar |
| ~29.0 | -CH₂CH₃ |
| ~20.0 | -CH(CH₃) |
| ~10.5 | -CH₂CH₃ |
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Expected IR Absorption Bands for N-(4-Methoxybenzyl)butan-2-amine
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 (weak) | N-H Stretch |
| 2850-3000 | C-H Stretch (sp³) |
| 3000-3100 | C-H Stretch (sp²) |
| 1500-1600 | C=C Stretch (aromatic) |
| 1230-1270 (strong) | C-O Stretch (ether) |
Mass Spectrometry (MS): In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (193.29). A prominent fragment ion would likely be observed at m/z 121, corresponding to the stable 4-methoxybenzyl cation.[1]
Potential Applications and Future Directions
While N-(4-Methoxybenzyl)butan-2-amine itself does not have extensively documented biological activities, its structural components are present in numerous pharmacologically active molecules. The 4-methoxybenzylamine scaffold is recognized for its potential in the development of monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[10] The N-alkylation of this scaffold is a key modification that can significantly impact potency and selectivity.[10]
Given its straightforward synthesis and the presence of a modifiable secondary amine functionality, N-(4-Methoxybenzyl)butan-2-amine could serve as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science applications. Future research could focus on:
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Derivatization: Exploring the derivatization of the secondary amine to generate libraries of compounds for screening against various biological targets.
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Stereoselective Synthesis: Developing methods for the stereoselective synthesis of the (R)- and (S)-enantiomers to investigate stereospecific biological activities.
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Biological Evaluation: Screening the compound and its derivatives for activity against targets such as monoamine oxidases, ion channels, or G-protein coupled receptors.
Conclusion
N-(4-Methoxybenzyl)butan-2-amine is a readily accessible secondary amine that can be efficiently synthesized via reductive amination. Its structural confirmation can be unequivocally achieved through a combination of standard spectroscopic techniques including NMR, IR, and mass spectrometry. Although its specific applications are not yet well-documented, its chemical structure represents a valuable and versatile motif within the broader fields of organic and medicinal chemistry, making it a pertinent compound for further synthetic exploration and biological evaluation.
References
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Sarex. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Available from: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
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National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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PubChem. N-benzyl-N-[(4-methoxyphenyl)methyl]butan-1-amine. Available from: [Link]
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